Methyl 4-methylpiperidine-4-carboxylate

Description

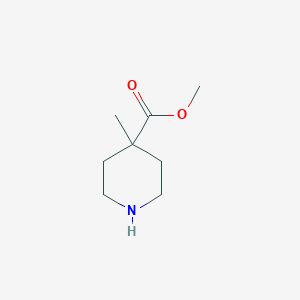

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(7(10)11-2)3-5-9-6-4-8/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMROKLMQVGAOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679769 | |

| Record name | Methyl 4-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892493-16-2 | |

| Record name | Methyl 4-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-methylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for obtaining Methyl 4-methylpiperidine-4-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering both theoretical understanding and practical insights for laboratory application.

Introduction: The Significance of the 4-Methylpiperidine-4-carboxylate Scaffold

The piperidine ring is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The specific substitution pattern of this compound, featuring a quaternary carbon at the 4-position, imparts unique conformational constraints and physicochemical properties. This structural feature is often sought after in drug design to fine-tune receptor binding, improve metabolic stability, and enhance oral bioavailability. Consequently, robust and efficient synthetic routes to this scaffold are of significant interest to the scientific community.

Strategic Approaches to the Synthesis of this compound

Two principal retrosynthetic strategies have been identified for the construction of the target molecule. The first approach involves the modification of a pre-existing piperidine ring through C4-alkylation. The second approach relies on the construction of the piperidine ring itself through a cyclization reaction, incorporating the desired substituents during the process.

Strategy 1: C4-Alkylation of a Piperidine Precursor

This strategy hinges on the introduction of a methyl group at the C4 position of a suitable piperidine-4-carboxylate or a related precursor. The key challenge lies in the formation of a carbon-carbon bond at a sterically hindered quaternary center. A plausible and effective approach involves the alkylation of a C4-anion equivalent.

A scientifically sound pathway for this strategy commences with the readily available N-Boc-4-cyanopiperidine. The cyano group serves a dual purpose: it acidifies the C4-proton, facilitating deprotonation, and it can be subsequently hydrolyzed to the desired carboxylic acid.

Proposed Synthetic Pathway via C4-Alkylation:

Figure 1: Proposed synthetic workflow for this compound via C4-alkylation of N-Boc-4-cyanopiperidine.

Mechanistic Considerations and Experimental Protocol

Step 1: C4-Methylation of N-Boc-4-cyanopiperidine

The crucial step in this sequence is the deprotonation at the C4 position of N-Boc-4-cyanopiperidine. Due to the pKa of the C-H bond alpha to a nitrile, a strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is a suitable choice for this transformation. The reaction is typically performed at low temperatures to prevent side reactions. The subsequent addition of an electrophilic methyl source, such as methyl iodide, introduces the methyl group at the C4 position. It is important to note that alkylation of α-aminonitriles can sometimes lead to the formation of enamine byproducts, necessitating careful control of reaction conditions.[1]

Experimental Protocol: Synthesis of N-Boc-4-cyano-4-methylpiperidine

-

Preparation of LDA solution: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi) dropwise with stirring. Allow the solution to stir at -78 °C for 30 minutes, followed by warming to 0 °C for 30 minutes to ensure complete formation of LDA.

-

Deprotonation: Cool the freshly prepared LDA solution back to -78 °C. Slowly add a solution of N-Boc-4-cyanopiperidine in anhydrous THF to the LDA solution. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Methylation: Add methyl iodide dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for several hours, then slowly warm to room temperature overnight.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid

The resulting N-Boc-4-cyano-4-methylpiperidine can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[2][3] Acid-catalyzed hydrolysis is often preferred as it can simultaneously remove the Boc protecting group. However, for a stepwise approach, basic hydrolysis followed by acidification can be employed.

Experimental Protocol: Synthesis of 4-Methylpiperidine-4-carboxylic acid

-

Acid Hydrolysis: Dissolve N-Boc-4-cyano-4-methylpiperidine in a mixture of a suitable alcohol (e.g., methanol or ethanol) and concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Isolation: Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent. The product will be obtained as the hydrochloride salt. The free carboxylic acid can be obtained by adjusting the pH of an aqueous solution of the salt to its isoelectric point, leading to precipitation.

Step 3: Esterification of the Carboxylic Acid

The final step is the esterification of 4-methylpiperidine-4-carboxylic acid to yield the target methyl ester. Standard esterification methods, such as Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or hydrochloric acid), are effective.[4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Suspend 4-methylpiperidine-4-carboxylic acid (or its hydrochloride salt) in an excess of methanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid or pass dry hydrogen chloride gas through the solution.

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: Cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by distillation or column chromatography.

Strategy 2: Ring Formation via Dieckmann Condensation

An alternative and elegant approach to the 4-methyl-4-carboxypiperidine scaffold is through an intramolecular Dieckmann condensation. This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester, which can then be further manipulated to yield the desired product.

Proposed Synthetic Pathway via Dieckmann Condensation:

Figure 2: Proposed synthetic workflow for this compound via Dieckmann condensation.

Mechanistic Considerations and Experimental Protocol

Step 1: Synthesis of the Acyclic Precursor

The synthesis begins with the preparation of a suitable acyclic diester. A plausible precursor is diethyl bis(2-(N-substituted-amino)ethyl)malonate. This can be synthesized from diethyl malonate by alkylation with a suitable 2-haloethylamine derivative. For instance, diethyl malonate can be dialkylated with 1-bromo-2-chloroethane, followed by substitution of the chlorides with a protected amine, such as benzylamine.[5]

Experimental Protocol: Synthesis of Diethyl bis(2-(N-benzylamino)ethyl)malonate

-

Dialkylation of Diethyl Malonate: To a solution of sodium ethoxide in ethanol, add diethyl malonate. Then, add two equivalents of 1-bromo-2-chloroethane and heat the mixture to reflux.

-

Amination: After purification of the resulting diethyl bis(2-chloroethyl)malonate, react it with an excess of benzylamine to substitute the chlorides with the benzylamino group.

Step 2: Dieckmann Condensation

The synthesized acyclic diester is then subjected to a base-catalyzed intramolecular cyclization. A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of one of the ester groups, which then attacks the carbonyl of the other ester, forming the six-membered piperidone ring. This results in the formation of an N-benzyl-3-ethoxycarbonyl-4-piperidone.

Experimental Protocol: Synthesis of N-Benzyl-3-ethoxycarbonyl-4-piperidone

-

Cyclization: Add the diethyl bis(2-(N-benzylamino)ethyl)malonate to a solution of sodium ethoxide in a suitable solvent like ethanol or toluene.

-

Reaction: Heat the reaction mixture to facilitate the cyclization.

-

Work-up: After the reaction is complete, neutralize the mixture with acid and extract the product.

Step 3: Subsequent Transformations

The resulting β-keto ester can be hydrolyzed and decarboxylated to give N-benzyl-4-piperidone. This piperidone can then be converted to the target structure through a series of steps. For example, a Strecker-type synthesis could be employed to introduce the cyano and methyl groups at the 4-position, followed by debenzylation, hydrolysis of the nitrile, and finally esterification as described in Strategy 1.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization |

| N-Boc-4-cyanopiperidine | C₁₁H₁₈N₂O₂ | 210.27 | Solid. 1H NMR, 13C NMR, IR, MS.[6] |

| N-Boc-4-cyano-4-methylpiperidine | C₁₂H₂₀N₂O₂ | 224.30 | Oil or solid. 1H NMR, 13C NMR, IR, MS. |

| 4-Methylpiperidine-4-carboxylic acid | C₇H₁₃NO₂ | 143.18 | Solid. 1H NMR, 13C NMR, IR, MS.[7] |

| This compound | C₈H₁₅NO₂ | 157.21 | Liquid or low-melting solid. 1H NMR, 13C NMR, IR, MS. |

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through multiple synthetic routes, with the C4-alkylation of an N-protected 4-cyanopiperidine and the Dieckmann condensation of an acyclic precursor being two of the most promising strategies. The choice of a particular route will depend on the availability of starting materials, scalability requirements, and the desired level of control over stereochemistry if chiral variants are targeted.

The methodologies outlined in this guide provide a solid foundation for researchers to produce this valuable building block. Further optimization of reaction conditions, exploration of alternative protecting groups, and the development of asymmetric variations of these syntheses will undoubtedly continue to be areas of active research, driven by the ever-present demand for novel and effective therapeutic agents.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [guidechem.com]

- 6. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]

- 7. 4-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 22104579 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-methylpiperidine-4-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylpiperidine-4-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. Its rigid scaffold and the presence of both a tertiary amine and a carboxylate ester functional group make it a valuable building block for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound and its hydrochloride salt, along with insights into its synthesis and potential applications.

Chemical Identity and Structure

The core structure of this compound features a piperidine ring with a methyl group and a methyl carboxylate group attached to the same carbon atom (C4).

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Canonical SMILES | CC1(CCNCC1)C(=O)OC |

| InChI Key | JWOIOCYCJNBEQY-UHFFFAOYSA-N |

The hydrochloride salt is the more commonly available form for handling and storage.

| Identifier | Value |

| Chemical Name | This compound hydrochloride |

| CAS Number | 949081-43-0[1] |

| Molecular Formula | C₈H₁₆ClNO₂[1] |

| Molecular Weight | 193.67 g/mol [1] |

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to yellow solid (for hydrochloride salt) | N/A |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Slightly soluble in water (for related compound Methyl piperidine-4-carboxylate)[2] | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

A proton NMR spectrum for the hydrochloride salt of this compound is available. The key chemical shifts are expected to be influenced by the electron-withdrawing ester group and the protonated tertiary amine.

Caption: Predicted ¹H NMR signals for this compound.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show distinct signals for the quaternary carbon at C4, the ester carbonyl carbon, the methyl groups, and the piperidine ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1730-1750 cm⁻¹) and C-O stretching vibrations. The N-H stretching of the free amine would be observed in the region of 3300-3500 cm⁻¹.

Mass Spectrometry

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage of the piperidine ring.

Synthesis and Reactivity

Synthesis

A common synthetic route to prepare substituted piperidine-4-carboxylates involves the esterification of the corresponding carboxylic acid. For this compound, the synthesis could start from 4-methylpiperidine-4-carboxylic acid.

A representative synthesis for a similar compound, methyl 1-methylpiperidine-4-carboxylate, involves the reaction of 1-methylisonipecotic acid hydrochloride with thionyl chloride in methanol[3]. This suggests that an esterification of 4-methylpiperidine-4-carboxylic acid under acidic conditions with methanol would be a viable synthetic pathway.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Adapted from a similar synthesis[3]):

-

Suspend 4-methylpiperidine-4-carboxylic acid in an excess of methanol.

-

Cool the mixture in an ice bath.

-

Slowly add a suitable acid catalyst (e.g., thionyl chloride or concentrated sulfuric acid) while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours to drive the esterification to completion.

-

After cooling, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography.

Chemical Reactivity

The reactivity of this compound is dictated by its two main functional groups: the tertiary amine and the methyl ester.

-

Tertiary Amine: The nitrogen atom is nucleophilic and can participate in reactions with electrophiles. It can be protonated to form the corresponding ammonium salt, which is the basis for the formation of the hydrochloride salt.

-

Methyl Ester: The ester group is susceptible to nucleophilic acyl substitution. It can undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid. Transesterification with other alcohols is also possible. The alpha-protons to the carbonyl group are not present, precluding reactions that require their acidity.

Applications in Drug Development

Substituted piperidines are a common motif in many pharmaceuticals due to their ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability. This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, the related compound, methyl piperidine-4-carboxylate, is a reactant for the C-2 arylation of piperidines, a key transformation in the synthesis of various bioactive compounds[2]. It is also used in the synthesis of antitubercular agents and protein kinase inhibitors[2]. The presence of the additional methyl group at the 4-position in the target molecule can be used to fine-tune the steric and electronic properties of the final drug candidate.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound and its hydrochloride salt. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Specific hazard information for the hydrochloride salt of the related compound, 1-Methylpiperidine-4-carboxylic acid, indicates it can cause skin and serious eye irritation[4].

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. While comprehensive experimental data on the physical properties of the free base is limited, information on its hydrochloride salt and related analogs provides a solid foundation for its use in research. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive building block for the creation of novel therapeutic agents. Further investigation into its properties and reactions will undoubtedly expand its utility in medicinal chemistry.

References

"Methyl 4-methylpiperidine-4-carboxylate reactivity and stability"

An In-depth Technical Guide to the Reactivity and Stability of Methyl 4-methylpiperidine-4-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its unique structural features—a secondary amine within a piperidine ring and a sterically hindered ester group—confer a distinct profile of reactivity and stability. This guide provides an in-depth analysis of the molecule's chemical behavior, offering field-proven insights for researchers and drug development professionals. We will explore its synthesis, key reaction pathways at its primary functional groups, potential degradation mechanisms under various stress conditions, and best practices for its handling and storage. This document is designed to serve as a practical and authoritative resource, enabling scientists to leverage this versatile scaffold while mitigating potential liabilities in their synthetic and development workflows.

Physicochemical and Structural Properties

This compound is a disubstituted piperidine derivative. The core structure consists of a cyclohexane ring where one carbon atom is replaced by a nitrogen atom. At the C4 position, the molecule is substituted with both a methyl group and a methyl carboxylate group. This quaternary center introduces significant steric hindrance, which plays a crucial role in the molecule's reactivity.

The presence of a secondary amine (pKa of the conjugate acid is typically ~11) and an ester functional group defines its chemical personality. The nitrogen atom acts as a nucleophilic and basic center, while the ester carbonyl is an electrophilic site susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 949081-43-0 | [1] |

| Molecular Formula | C₈H₁₆ClNO₂ | [1] |

| Molecular Weight | 193.67 g/mol | [1] |

| Canonical SMILES | CC1(CCNCC1)C(=O)OC.Cl | [1] |

| InChIKey | JWOIOCYCJNBEQY-UHFFFAOYSA-N | [1] |

Note: Data is for the hydrochloride salt, which is a common commercial form.

Caption: 2D Structure of this compound.

Synthesis and Purification

The synthesis of piperidine derivatives often involves the hydrogenation of the corresponding pyridine precursors.[2][3] For this compound, a common route would involve the reduction of a 4-methyl-4-carboxypyridine derivative. However, direct synthesis from piperidine precursors is also prevalent.

General Synthesis Protocol via N-Boc Protection

A robust method involves the protection of a precursor like 4-methylpiperidine-4-carboxylic acid with a tert-butyloxycarbonyl (Boc) group, followed by esterification and subsequent deprotection. The Boc group is ideal as it is stable to many reaction conditions but can be removed cleanly under acidic conditions.

Experimental Protocol: Synthesis of this compound Hydrochloride

-

N-Protection:

-

To a stirred solution of 4-methylpiperidine-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add sodium carbonate (2.5 eq).

-

Cool the mixture to 0°C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Causality: The basic conditions deprotonate the carboxylic acid and facilitate the nucleophilic attack of the secondary amine onto the Boc anhydride, forming the N-Boc protected intermediate, 1-Boc-4-methylpiperidine-4-carboxylic acid.[4]

-

Work-up involves acidification and extraction with an organic solvent (e.g., ethyl acetate).

-

-

Esterification:

-

Dissolve the N-Boc protected acid (1.0 eq) in an anhydrous solvent like N,N-Dimethylformamide (DMF).

-

Add potassium carbonate (1.5 eq) followed by iodomethane (1.2 eq).

-

Stir the reaction at room temperature for 3-5 hours.

-

Causality: This is a standard Williamson ether synthesis-like reaction for ester formation. The base deprotonates the carboxylic acid, and the resulting carboxylate anion acts as a nucleophile, displacing the iodide from iodomethane.[5]

-

Quench the reaction with water and extract the product, N-Boc-methyl 4-methylpiperidine-4-carboxylate, with an organic solvent.

-

-

Deprotection:

-

Dissolve the purified N-Boc ester in a minimal amount of a solvent like ethyl acetate or methanol.

-

Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane or HCl/methanol) in excess.

-

Stir at room temperature for 2-4 hours, monitoring for the precipitation of the hydrochloride salt.

-

Causality: The strong acidic environment protonates the carbamate, leading to the loss of the tert-butyl group as isobutylene and carbon dioxide, yielding the free secondary amine as its hydrochloride salt.

-

Filter the resulting solid, wash with cold solvent (e.g., diethyl ether) to remove non-polar impurities, and dry under vacuum to yield the final product.

-

Chemical Reactivity

The molecule's reactivity is dominated by its two primary functional groups. The steric hindrance at the C4 position can influence the rate and feasibility of certain reactions compared to less substituted analogs.

Caption: Key reactivity pathways for this compound.

Reactions at the Piperidine Nitrogen

The lone pair of electrons on the secondary amine makes it a potent nucleophile and a moderate base.[6]

-

N-Alkylation: The nitrogen can be readily alkylated using alkyl halides (R-X) in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to prevent the formation of the hydrohalide salt. The reaction proceeds via a standard Sₙ2 mechanism.

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine yields the corresponding N-acyl derivative (an amide). This is often known as the Schotten-Baumann reaction.[6]

-

Reductive Amination: While the nitrogen is already secondary, it can participate in reductive amination protocols if first converted to an enamine or if used to open a cyclic anhydride followed by reduction.

-

C-H Activation/Arylation: In advanced applications, the N-H bond can direct transition metal catalysts (e.g., palladium) to activate and functionalize the adjacent C-H bonds at the C2 and C6 positions. This allows for the synthesis of complex, arylated piperidine structures.[7]

Reactions at the Ester Group

The ester functionality is an electrophilic center susceptible to attack by various nucleophiles.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

-

Base-catalyzed (Saponification): This is an irreversible process using a stoichiometric amount of base (e.g., NaOH, KOH) in an aqueous or alcoholic solvent.[8] The reaction proceeds via nucleophilic acyl substitution to form the carboxylate salt, which is then protonated during acidic workup.

-

Acid-catalyzed: This is an equilibrium process requiring an excess of water and a catalytic amount of strong acid (e.g., H₂SO₄, HCl).

-

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (4-methylpiperidin-4-yl)methanol. The reaction must be performed under anhydrous conditions.

-

Amidation: The ester can be converted directly to an amide by heating with an amine (R₂NH). This reaction is often slow and may require elevated temperatures or the use of a catalyst. The formation of a stable five or six-membered cyclic intermediate is not possible, so the reaction proceeds via a direct nucleophilic attack mechanism.

Stability and Degradation Profile

Understanding the stability of the molecule is critical for its use in multi-step syntheses and for the long-term storage of drug candidates.[9][10] The primary degradation pathways involve oxidation, thermal stress, and hydrolysis.

Potential Degradation Pathways

-

Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened byproducts, especially in the presence of oxidizing agents or even atmospheric oxygen over extended periods.[11] Metal ions, such as copper (Cu²⁺), can catalyze this process.[12]

-

Thermal Degradation: At elevated temperatures, piperidine derivatives can undergo decomposition.[9][12] While generally more stable than linear amines, potential pathways include ring-opening reactions or, more drastically, decarboxylation. Studies on piperazine, a close analog, show that thermal degradation can proceed through Sₙ2 substitution reactions, with allowable stripper temperatures above 160°C, indicating high thermal stability.[12]

-

Hydrolytic Degradation: As discussed in the reactivity section, the molecule will degrade in the presence of strong acids or bases due to ester hydrolysis. At neutral pH and ambient temperature, the ester is generally stable.

-

Photodegradation: Exposure to high-energy light, particularly UV, can initiate radical-based degradation pathways.[11] Compounds should be stored in amber vials or protected from light.

Protocol: Forced Degradation Study

A forced degradation study is a self-validating system to understand the intrinsic stability of a molecule. It involves subjecting the compound to stress conditions harsher than accelerated stability testing.

Caption: Workflow for a forced degradation study.

-

Preparation: Prepare a stock solution of this compound HCl (e.g., 1 mg/mL) in a mixture of acetonitrile and water.

-

Stress Application:

-

Acid: Mix stock solution with 0.1 M HCl. Heat at 60-80°C for 24-48 hours.

-

Base: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 8-24 hours. Neutralize before analysis.

-

Oxidative: Mix stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

-

Thermal: Place both solid sample and a solution sample in an oven at 80°C for 48 hours.

-

Photolytic: Expose solid and solution samples to a calibrated light source according to ICH Q1B guidelines.

-

-

Analysis: At designated time points, withdraw samples and analyze them using a stability-indicating HPLC method, typically with UV and Mass Spectrometric (MS) detection. Compare the chromatograms of stressed samples to an unstressed control to identify and quantify degradation products.

Handling and Storage

Based on its reactivity and stability profile, the following handling and storage procedures are recommended to ensure the long-term integrity of this compound.

Table 2: Handling and Storage Recommendations

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool environment (2-8°C recommended for long-term).[10] | Prevents acceleration of thermal degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). Keep container tightly sealed.[13] | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[10] |

| Light | Store in amber glass vials or in the dark.[10] | Protects against potential photodegradation. |

| pH | Avoid contact with strong acids and bases during storage. | Prevents catalytic hydrolysis of the ester group. |

| Safety | Handle in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, safety glasses).[14] | Piperidine derivatives can be irritating to skin, eyes, and the respiratory system.[7] |

Conclusion

This compound is a versatile synthetic intermediate whose utility is governed by the interplay of its secondary amine and sterically encumbered ester functionalities. Its reactivity is predictable, with the nitrogen atom serving as a nucleophilic handle for elaboration and the ester group providing a site for hydrolysis, reduction, or amidation. The compound exhibits good thermal stability but is susceptible to degradation via oxidation and pH-driven hydrolysis. By understanding these characteristics and implementing the robust synthesis, handling, and storage protocols outlined in this guide, researchers can confidently and effectively utilize this valuable building block in the pursuit of novel chemical entities.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 6. Amine - Wikipedia [en.wikipedia.org]

- 7. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. biosynce.com [biosynce.com]

- 10. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]

- 11. benchchem.com [benchchem.com]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. chemos.de [chemos.de]

- 14. carlroth.com [carlroth.com]

An In-Depth Technical Guide to Methyl 4-methylpiperidine-4-carboxylate (CAS 892493-16-2): A Key Intermediate in MCHR1 Antagonist Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methylpiperidine-4-carboxylate, identified by CAS number 892493-16-2, is a pivotal chemical intermediate, primarily utilized in the synthesis of potent and selective Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its significant application in the development of therapeutic agents targeting MCHR1. The mechanism of action of the resulting antagonists and their relevance in drug discovery, particularly for metabolic disorders such as obesity, are also discussed.

Introduction: The Significance of a Versatile Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. This compound is a functionalized derivative of piperidine that serves as a crucial building block for creating more complex molecules with therapeutic potential. Its primary documented use is as a key intermediate in the synthesis of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of energy homeostasis and appetite. As such, this compound is of significant interest to researchers in the fields of metabolic diseases and drug discovery.

Physicochemical and Spectral Properties

A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is fundamental for its effective use in multi-step syntheses.

| Property | Value | Reference |

| CAS Number | 892493-16-2 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₁₅NO₂ | |

| Molecular Weight | 157.21 g/mol | |

| Appearance | Colorless to almost clear liquid | [1] |

| Boiling Point | 85-90 °C | [2] |

| Density | 1.06 g/cm³ | [1] |

| Solubility | Slightly soluble in water | [3] |

Spectral Data:

-

¹H NMR (CD₃OD, 400 MHz) of Hydrochloride Salt: δ 3.73 (s, 3H), 3.44-3.39 (m, 2H), 3.15-3.09 (m, 2H), 2.82-2.77 (m, 1H), 2.21-2.16 (m, 2H), 1.99-1.89 (m, 2H).[4]

-

Mass Spectrometry (ESI) of Hydrochloride Salt: m/z 144.2 [M + H - HCl]⁺.[4]

Synthesis Protocol: Esterification of 4-Methylpiperidine-4-carboxylic Acid

The synthesis of this compound is typically achieved through the Fischer esterification of 4-methylpiperidine-4-carboxylic acid with methanol in the presence of an acid catalyst. This classic reaction is widely used for the preparation of esters from carboxylic acids and alcohols.

Reaction Scheme:

Detailed Experimental Protocol (Adapted from general Fischer Esterification procedures): [5][6][7][8][9]

Materials:

-

4-Methylpiperidine-4-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 4-methylpiperidine-4-carboxylic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring the mixture in an ice bath, slowly add the acid catalyst. Options include:

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents).

-

Thionyl chloride (1.1-1.5 equivalents) can be added dropwise for a more reactive approach, forming the acyl chloride in situ.

-

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically heated for several hours to drive the equilibrium towards the product.

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.

Application in Drug Development: Synthesis of MCHR1 Antagonists

The primary and most significant application of this compound is as a key building block in the synthesis of MCHR1 antagonists. The patent literature from AstraZeneca (WO2007008140 A1) describes the use of this intermediate in the preparation of a series of potent MCHR1 antagonists for the potential treatment of obesity and other metabolic disorders.

The general synthetic strategy involves the modification of the piperidine nitrogen. The methyl ester of the piperidine-4-carboxylate provides a stable and versatile handle for subsequent chemical transformations.

Illustrative Synthetic Workflow:

Caption: Synthetic workflow for MCHR1 antagonists.

Mechanism of Action: Targeting the MCHR1 Signaling Pathway

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy balance, food intake, and mood. It exerts its effects by binding to the MCHR1 receptor, a G-protein coupled receptor (GPCR) predominantly found in the brain.

MCHR1 Signaling Cascade:

Upon binding of MCH, MCHR1 can couple to multiple G-proteins, primarily Gαi and Gαq, to initiate downstream signaling cascades.

-

Gαi Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).

-

Convergent Pathway: Both the Gαi and Gαq pathways can converge to activate the mitogen-activated protein kinase (MAPK) cascade, specifically leading to the phosphorylation of ERK1/2.

MCHR1 antagonists, synthesized using intermediates like this compound, act by competitively binding to the MCHR1 receptor, thereby blocking the binding of the endogenous ligand MCH. This inhibition prevents the activation of the downstream signaling pathways, ultimately leading to a reduction in appetite and an increase in energy expenditure.

MCHR1 Signaling Pathway Diagram:

Caption: MCHR1 signaling pathway and antagonist inhibition.

Conclusion

This compound (CAS 892493-16-2) is a valuable and versatile chemical intermediate with a clearly defined role in the synthesis of MCHR1 antagonists. Its straightforward synthesis and the strategic placement of its functional groups make it an important tool for medicinal chemists working on the development of novel therapeutics for metabolic disorders. A thorough understanding of its properties and reactivity is essential for its efficient utilization in the synthesis of next-generation drug candidates targeting the MCHR1 pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl piperidine-4-carboxylate | CAS#:2971-79-1 | Chemsrc [chemsrc.com]

- 3. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Methyl piperidine-4-carboxylate hydrochloride | 7462-86-4 [chemicalbook.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 7. uakron.edu [uakron.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Multi-Modal Spectroscopic Approach to the Definitive Structure Elucidation of Methyl 4-methylpiperidine-4-carboxylate

Preamble: The Imperative of Unambiguous Characterization

In the landscape of modern drug discovery and chemical synthesis, the unequivocal determination of a molecule's structure is the bedrock upon which all subsequent research is built. For novel scaffolds, synthetic intermediates, and potential active pharmaceutical ingredients (APIs), structural ambiguity is not a tolerable variable. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of Methyl 4-methylpiperidine-4-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry. We will proceed not by a rigid checklist, but through a logical, self-validating workflow that integrates data from multiple analytical techniques. The causality behind each experimental choice will be explained, demonstrating how a synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques culminates in a single, undeniable structural assignment.

Part 1: Initial Assessment & Molecular Formula Determination via Mass Spectrometry

The first step in elucidating an unknown structure is to determine its elemental composition. This establishes the fundamental building blocks we must account for. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering unparalleled mass accuracy.

Expert Rationale: Why HRMS with ESI?

We select Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique that minimizes in-source fragmentation, ensuring the detection of an abundant molecular ion.[1] This is critical for obtaining the parent mass. Coupling this with a high-resolution mass analyzer (such as an Orbitrap or TOF) allows for mass measurement with sufficient accuracy (typically <5 ppm) to unequivocally determine the elemental formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation for positive ion mode detection.

-

Instrumentation: Infuse the sample directly or via Liquid Chromatography (LC) into an ESI-HRMS system.[2][3]

-

Data Acquisition: Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the monoisotopic peak for the protonated molecule, [M+H]⁺. Use the instrument's software to calculate the elemental composition that best fits the measured accurate mass.

Data Interpretation and Validation

The proposed structure, this compound, has a molecular formula of C₈H₁₅NO₂.

-

Neutral Exact Mass: 157.1103 g/mol

-

Expected [M+H]⁺ Ion: 158.1176 m/z

The HRMS experiment must yield an ion with an m/z value that matches this theoretical mass within a narrow tolerance (e.g., ± 0.0008 Da). Confirmation of this mass validates the molecular formula C₈H₁₅NO₂.

From this formula, we calculate the Degree of Unsaturation (Double Bond Equivalents) : DBE = C - H/2 + N/2 + 1 = 8 - 15/2 + 1/2 + 1 = 2

This value is a crucial hypothesis to be tested. It suggests the presence of two rings and/or double bonds. For our proposed structure, these are accounted for by the piperidine ring (one degree) and the carbonyl (C=O) bond of the ester (one degree).

| Parameter | Theoretical Value | Experimental Goal |

| Molecular Formula | C₈H₁₅NO₂ | To be confirmed |

| Exact Mass | 157.1103 | - |

| [M+H]⁺ (m/z) | 158.1176 | < 5 ppm mass accuracy |

| Degree of Unsaturation | 2 | To be validated by IR/NMR |

Part 2: Functional Group Identification with Infrared (IR) Spectroscopy

With the molecular formula established, IR spectroscopy provides a rapid, non-destructive method to identify the key functional groups present, allowing us to test the hypothesis generated by our DBE calculation.

Expert Rationale: Probing Vibrational Frequencies

IR spectroscopy probes the vibrational modes of covalent bonds. The presence of a strong, sharp absorption in the carbonyl region (~1650-1800 cm⁻¹) would provide direct evidence for the C=O bond predicted by our DBE calculation. Similarly, absorptions corresponding to N-H and C-O bonds would further corroborate the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal.

-

Background Collection: Acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition: Acquire the spectrum of the sample, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

Data Processing: The background is automatically subtracted from the sample spectrum by the instrument software.

Expected Data and Interpretation

For this compound, we anticipate the following key absorption bands:

| Wavenumber (cm⁻¹) | Bond | Functional Group | Significance |

| ~3350-3300 | N-H Stretch | Secondary Amine | Confirms the piperidine nitrogen is not fully substituted. May be broad. |

| ~2950-2850 | C-H Stretch | sp³ C-H (Alkyl) | Confirms the aliphatic nature of the molecule. |

| ~1730 | C=O Stretch | Ester | Crucial evidence for the ester carbonyl, validating one degree of unsaturation. |

| ~1250-1100 | C-O Stretch | Ester | Supports the presence of the ester functional group. |

The observation of a strong peak around 1730 cm⁻¹ is a critical validation point, confirming the presence of the ester and accounting for one of the two degrees of unsaturation.

Part 3: Definitive Structural Mapping with Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4][5] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[6]

Expert Rationale: A Multi-Dimensional Approach

No single NMR experiment can solve a structure. We employ a logical sequence:

-

¹H NMR gives an inventory of all protons and their immediate electronic environment.

-

¹³C and DEPT NMR provide a census of all carbons and their types (CH₃, CH₂, CH, C).

-

2D Correlation experiments (COSY, HSQC, HMBC) act as a molecular GPS, connecting these individual atoms into a complete and unambiguous structural framework.[7]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, DEPT-135, and DEPT-90 spectra.

-

2D Spectra Acquisition: Acquire gradient-selected, phase-cycled 2D spectra for ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.

Data Analysis and Structural Assembly

First, we analyze the 1D spectra to catalog all proton and carbon signals.

-

¹H NMR Predictions:

-

~3.7 ppm (s, 3H): A singlet integrating to three protons, characteristic of the ester methyl group (-OCH₃). It is a singlet as there are no adjacent protons.

-

~1.2 ppm (s, 3H): A singlet integrating to three protons, corresponding to the methyl group on the quaternary C4 position (-CH₃). It is also a singlet.

-

~3.0-1.5 ppm (m, 8H): A series of complex, overlapping multiplets for the eight protons of the piperidine ring. Protons on C2 and C6 (adjacent to N) will be further downfield than those on C3 and C5.

-

Variable (br s, 1H): A broad singlet for the N-H proton, which may exchange with trace water in the solvent, affecting its chemical shift and appearance.

-

-

¹³C NMR & DEPT Predictions:

-

~175 ppm (C): Ester carbonyl carbon (C=O). Will be absent in DEPT spectra.

-

~52 ppm (CH₃): Ester methyl carbon (-OCH₃). Positive in DEPT-135.

-

~45-50 ppm (CH₂): C2 and C6 carbons, deshielded by the adjacent nitrogen. Negative in DEPT-135.

-

~40 ppm (C): Quaternary C4 carbon. Absent in DEPT spectra.

-

~35 ppm (CH₂): C3 and C5 carbons. Negative in DEPT-135.

-

~25 ppm (CH₃): C4-methyl carbon. Positive in DEPT-135.

-

The 2D spectra provide the definitive connections.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks.[8] We expect to see correlations between the protons on C2 and C3, and between the protons on C5 and C6, confirming two distinct -CH₂-CH₂- fragments within the piperidine ring. The methyl singlets at ~3.7 and ~1.2 ppm will show no COSY correlations.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH).[9] This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons. For example, the proton signal at ~3.7 ppm will correlate to the carbon signal at ~52 ppm, definitively assigning both to the ester methyl group.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment, revealing long-range correlations (²JCH and ³JCH) that piece the entire puzzle together.[8][9] The absence of a cross-peak does not disprove a correlation, but the presence of one is definitive proof of proximity.

Key HMBC Correlations to Confirm the Structure:

-

Protons of the C4-Methyl (~1.2 ppm) will show correlations to:

-

The quaternary C4 (~40 ppm).

-

The adjacent ring carbons C3 and C5 (~35 ppm).

-

The ester carbonyl carbon (~175 ppm). This is the single most important correlation set, as it locks the position of the C4-methyl and the ester group onto the same quaternary carbon.

-

-

Protons of the Ester Methyl (~3.7 ppm) will show a correlation to:

-

The ester carbonyl carbon (~175 ppm), confirming the methyl ester functionality.

-

Summary of NMR Assignment Data

| Atom(s) | ¹H δ (ppm), Mult., (Int.) | ¹³C δ (ppm), Type | Key HMBC Correlations from ¹H to ¹³C |

| N-H | Variable, br s, (1H) | - | - |

| C2, C6 | ~2.9-3.1, m, (4H) | ~45-50, CH₂ | C3/C5, C4 |

| C3, C5 | ~1.6-1.8, m, (4H) | ~35, CH₂ | C2/C6, C4 |

| C4 | - | ~40, C | - |

| C4-CH₃ | ~1.2, s, (3H) | ~25, CH₃ | C4, C3/C5, C=O |

| C=O | - | ~175, C | - |

| O-CH₃ | ~3.7, s, (3H) | ~52, CH₃ | C=O |

Part 4: Conclusion - A Self-Validating Structural Proof

The structure of this compound is definitively established through a logical, multi-technique workflow. HRMS provides the exact molecular formula, which is corroborated by IR spectroscopy's identification of key functional groups and a degree of unsaturation of two. The complete atomic inventory and connectivity map are then assembled using a suite of 1D and 2D NMR experiments. The final, unambiguous proof is delivered by key HMBC correlations, specifically the links from the C4-methyl protons to the quaternary C4, the adjacent ring carbons (C3/C5), and, most critically, the ester carbonyl carbon. This integrated approach ensures a trustworthy and authoritative structural assignment, forming a reliable foundation for any further research or development activities.

References

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 5. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emerypharma.com [emerypharma.com]

- 7. researchgate.net [researchgate.net]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

The Strategic Utility of Methyl 4-methylpiperidine-4-carboxylate in Modern Drug Discovery: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of Methyl 4-methylpiperidine-4-carboxylate, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will dissect its synthesis, physicochemical properties, and, most critically, its strategic applications in the rational design and development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors, with a particular focus on the synthesis of potent analgesics and other centrally acting agents. Through a detailed examination of reaction mechanisms, step-by-step experimental protocols, and structure-activity relationship (SAR) insights, this guide aims to serve as a comprehensive resource for the effective utilization of this compound in basic and applied research.

Introduction: The Enduring Significance of the Piperidine Scaffold

The piperidine nucleus is a cornerstone of medicinal chemistry, featuring prominently in a vast array of clinically significant drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions have made it a privileged scaffold in the design of ligands for a multitude of biological targets. Molecules such as pethidine and fentanyl underscore the profound impact of the substituted piperidine motif on analgesic potency and pharmacological profile.[1][2] this compound emerges as a particularly valuable derivative, offering a unique combination of steric and electronic features that can be strategically exploited to fine-tune the properties of target compounds. The presence of the methyl ester provides a handle for further chemical elaboration, while the 4-methyl group can influence binding affinity and metabolic stability.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in multi-step synthesis.

| Property | Value | Reference |

| CAS Number | 949081-43-0 (hydrochloride) | [3] |

| Molecular Formula | C8H15NO2 | [3] |

| Molecular Weight | 157.21 g/mol | [3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Solubility | Slightly soluble in water | [3] |

Synthetic Pathway: Esterification of 4-Methylpiperidine-4-carboxylic Acid

The synthesis of this compound is typically achieved through the esterification of the corresponding carboxylic acid. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Caption: Fischer Esterification of 4-Methylpiperidine-4-carboxylic Acid.

Experimental Protocol: Synthesis of this compound

-

To a solution of 1-methylisonipecotic acid hydrochloride (1 equivalent) in methanol (approximately 8 equivalents), add thionyl chloride (1.55 equivalents) dropwise at -10°C. [4] The use of thionyl chloride in situ generates HCl, which catalyzes the esterification, and also converts any residual water to gaseous byproducts, driving the equilibrium towards the product.

-

Allow the reaction mixture to warm to 40°C and stir for 2 hours. [4] This provides the necessary thermal energy to overcome the activation barrier of the reaction.

-

Neutralize the reaction mixture to approximately pH 8 with a suitable base (e.g., sodium carbonate). This step is crucial to quench the acidic catalyst and facilitate the extraction of the free ester.

-

Extract the product with a suitable organic solvent, such as methylene chloride.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by distillation or column chromatography to obtain pure this compound. A reported yield for a similar synthesis of methyl 1-methylpiperidine-4-carboxylate is 87%.[4]

Core Application: A Scaffold for Potent Opioid Analgesics

The primary and most significant application of this compound in basic research is as a key building block for the synthesis of potent opioid analgesics, particularly analogs of fentanyl. The 4-anilidopiperidine scaffold is the core pharmacophore of fentanyl and its derivatives, and modifications at the 4-position of the piperidine ring have been shown to significantly impact potency and receptor selectivity.[1][5]

The Role of 4-Substitution in Opioid Receptor Affinity

Structure-activity relationship studies have demonstrated that substitution at the 4-position of the piperidine ring in fentanyl analogs can dramatically influence their binding affinity for the µ-opioid receptor (MOR).[1][5] The introduction of a 4-methyl group, as in 4-methyl fentanyl, has been shown to increase analgesic potency by approximately four-fold compared to fentanyl.[6][7] Furthermore, the addition of a 4-carbomethoxy group, as seen in carfentanil, results in one of the most potent known synthetic opioids, with a binding affinity for the MOR in the sub-nanomolar range.[8][9]

| Compound | µ-Opioid Receptor IC50 (nM) | Analgesic Potency (relative to Morphine) | Reference |

| Fentanyl | ~1.4 | 50-100x | [5][8] |

| 4-Methyl Fentanyl | Not explicitly stated, but noted as ~4x more potent than fentanyl | ~200-400x | [6][7] |

| Carfentanil | 0.19 | ~10,000x | [8][9] |

| Remifentanil | 0.60 | 100-200x | [2][8] |

This data underscores the critical role of the 4-substituent in modulating the interaction of these ligands with the µ-opioid receptor. It is hypothesized that these substitutions can lead to more favorable interactions within the receptor's binding pocket.[10]

Synthetic Workflow: Towards Novel Fentanyl Analogs

The following workflow outlines a general strategy for the synthesis of a fentanyl analog starting from this compound.

Caption: General synthetic workflow for fentanyl analogs.

Detailed Experimental Protocol: Synthesis of a 4-Methyl Fentanyl Analog

This protocol is a representative synthesis based on established methods for fentanyl and its derivatives.

Step 1: N-Alkylation of this compound

-

To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate, 1.1-1.5 equivalents). [11] The base is essential to deprotonate the piperidine nitrogen, increasing its nucleophilicity.

-

Add the desired alkylating agent (e.g., 2-phenylethyl bromide, 1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture (e.g., to 80°C) and monitor the progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, and partition between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-alkylated intermediate.

Step 2: N-Acylation with Propionyl Chloride

-

Dissolve the N-alkylated intermediate (1 equivalent) in an anhydrous, aprotic solvent (e.g., chloroform or dichloromethane).

-

Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2 equivalents) to the solution.

-

Cool the reaction mixture in an ice bath and add propionyl chloride (1.2 equivalents) dropwise. The acylation reaction is typically exothermic, and cooling is necessary to control the reaction rate and prevent side reactions.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate. This step neutralizes any remaining acid chloride and the amine hydrochloride salt.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography to obtain the desired fentanyl analog.

Broader Applications and Future Directions

While the synthesis of opioid analgesics is a primary application, the structural motifs present in this compound make it a valuable precursor for a wider range of biologically active molecules. The piperidine core is found in compounds targeting various CNS disorders, and the ester functionality allows for its incorporation into more complex molecular architectures through amide bond formation or reduction to the corresponding alcohol.

Future research may focus on leveraging this building block for the development of:

-

Novel CNS agents: Exploring derivatives for their activity on other G-protein coupled receptors (GPCRs) or ion channels.

-

Kainase inhibitors: The piperidine scaffold can serve as a template for the design of inhibitors for various protein kinases.[3]

-

Antitubercular agents: Piperidine-containing compounds have shown promise as potential treatments for tuberculosis.[3]

Conclusion

This compound is a strategically important and versatile building block in modern medicinal chemistry. Its utility in the synthesis of potent opioid analgesics, exemplified by the fentanyl class of compounds, is well-established. A comprehensive understanding of its synthesis, reactivity, and the structure-activity relationships of its derivatives empowers researchers to design and create novel therapeutic agents with tailored pharmacological profiles. This guide provides a foundational framework for the effective application of this compound, from detailed experimental protocols to insights into its role in modulating biological activity. As the quest for safer and more effective medicines continues, the strategic deployment of such well-characterized chemical scaffolds will remain a cornerstone of successful drug discovery programs.

References

- 1. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20100048908A1 - Process for Remifentanil Synthesis - Google Patents [patents.google.com]

- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. prepchem.com [prepchem.com]

- 5. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]

- 6. The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Strategic Use of Methyl 4-methylpiperidine-4-carboxylate in Modern Medicinal Chemistry

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of clinically approved drugs.[1][2] Its inherent structural and physicochemical properties—such as high chemical stability, modulated lipophilicity, and the ability to form key hydrogen bonds—make it an invaluable component in drug design.[1] This document provides an in-depth guide to a specific, highly versatile derivative: Methyl 4-methylpiperidine-4-carboxylate . We will explore its strategic importance, synthetic utility, and diverse applications, offering researchers and drug development professionals a technical guide grounded in field-proven insights.

The 4,4-Disubstituted Piperidine Scaffold: A Gateway to Three-Dimensional Chemical Space

The piperidine nucleus is not merely a passive carrier for pharmacophoric groups; its conformational flexibility and substitution patterns are critical for optimizing biological activity, pharmacokinetics, and molecular recognition.[1] While simple piperidines are ubiquitous, the gem-disubstituted pattern at the C4 position, as seen in this compound, offers distinct advantages:

-

Vectorial Control: The quaternary carbon center acts as a rigid anchor, projecting substituents into three-dimensional space with defined vectors. This is crucial for probing the complex topography of protein binding pockets, moving beyond the "flatland" of traditional aromatic scaffolds.[3]

-

Metabolic Stability: Substitution at the C4 position can sterically hinder adjacent sites from metabolic attack, potentially improving the pharmacokinetic profile and half-life of a drug candidate.[1]

-

Modulation of Physicochemical Properties: The methyl group increases lipophilicity, while the methyl ester provides a versatile chemical handle that can be easily modified to tune solubility, polarity, and target interactions. Introducing chiral piperidine scaffolds can further enhance biological activity, selectivity, and pharmacokinetic properties.[4]

Physicochemical Profile

A foundational aspect of designing successful drugs, particularly for the Central Nervous System (CNS), is the optimization of physicochemical properties to ensure adequate blood-brain barrier penetration and minimize off-target liabilities.[3] The table below summarizes the key computed properties for the hydrochloride salt of the title compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO₂ | [5] |

| Molecular Weight | 193.67 g/mol | [5] |

| Parent Compound Formula | C₇H₁₃NO₂ | [6] |

| Parent Compound Mol. Weight | 143.18 g/mol | [6] |

| IUPAC Name | This compound hydrochloride | [5] |

Synthetic Strategies and Derivatization Protocols

The utility of this compound stems from its accessibility and the reactivity of its functional groups. The piperidine nitrogen and the C4-ester are primary points for diversification.

Protocol 1: General Synthesis of N-Substituted Derivatives

This protocol outlines a standard procedure for attaching a desired R-group to the piperidine nitrogen, a common step in building a target molecule.

Objective: To synthesize N-alkylated or N-arylated derivatives of the core scaffold.

Materials:

-

This compound hydrochloride

-

Alkyl/Aryl halide (R-X) or equivalent electrophile

-

A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN))

-

Standard workup and purification reagents (Saturated NaHCO₃ solution, brine, MgSO₄, silica gel)

Step-by-Step Methodology:

-

Salt Neutralization: Suspend this compound hydrochloride (1.0 eq) in anhydrous DCM.

-

Base Addition: Add TEA (1.2 eq) to the suspension and stir for 15-20 minutes at room temperature to liberate the free base.

-

Electrophile Addition: Add the desired electrophile, R-X (1.1 eq), to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Gentle heating may be required for less reactive electrophiles.

-

Workup: Quench the reaction with water or saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-substituted product.

Protocol 2: Amide Coupling via Ester Hydrolysis

The methyl ester provides a gateway to a diverse range of amides, a critical functional group in many pharmaceuticals.

Objective: To convert the methyl ester into a secondary or tertiary amide.

Step-by-Step Methodology:

-

Ester Hydrolysis: Dissolve the N-protected this compound derivative in a mixture of THF/Methanol/Water. Add LiOH (2-3 eq) and stir at room temperature until saponification is complete (monitored by TLC/LC-MS). Acidify the mixture (e.g., with 1N HCl) to pH ~4-5 and extract the resulting carboxylic acid with a suitable organic solvent (e.g., Ethyl Acetate).

-

Amide Coupling: Dissolve the obtained carboxylic acid (1.0 eq) in anhydrous DCM or DMF. Add a coupling agent (e.g., HATU, HBTU) (1.1 eq) and a base like DIPEA (2.0 eq).

-

Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the mixture.

-

Reaction & Purification: Stir at room temperature until the reaction is complete. Perform a standard aqueous workup and purify by flash chromatography to obtain the final amide product.

Synthetic Workflow Visualization

The following diagram illustrates a typical workflow for diversifying the this compound scaffold.

Caption: Diversification workflow for the core scaffold.

Key Applications in Drug Discovery Programs

The this compound scaffold is not just a theoretical building block; it is actively employed in the synthesis of compounds targeting a range of diseases.

A. Central Nervous System (CNS) Disorders

The piperidine scaffold is highly privileged for CNS targets due to its favorable properties for blood-brain barrier permeability.[1][3] Derivatives are explored for:

-

Neurodegenerative Diseases: Piperidine derivatives are being investigated for activity against Alzheimer's disease, targeting key proteins in neurodegenerative cascades.[2][7]

-

Neuropathic Pain: 4-Piperidinecarboxylate derivatives have been synthesized and evaluated as potent and selective inhibitors of T-type calcium channels, a validated target for treating neuropathic pain.[8]

B. Oncology and Kinase Inhibition

Kinase inhibitors are a major class of modern therapeutics. This scaffold serves as a key reactant in the synthesis of orally available protein kinase D (PKD) inhibitors, which are targets in various cancers.[9][10]

C. Infectious Diseases

The search for novel anti-infectives is a global health priority. This compound is used as a reactant for the synthesis of novel antitubercular agents, aiming to combat drug-resistant strains of Mycobacterium tuberculosis.[9][10]

Illustrative Biological Pathway: GPCR Antagonism

Many CNS-active drugs function by modulating G-protein coupled receptors (GPCRs). A hypothetical antagonist derived from our scaffold could block the binding of an endogenous neurotransmitter, thereby inhibiting downstream signaling.

Caption: Mechanism of a hypothetical GPCR antagonist.

Structure-Activity Relationship (SAR) Insights

Once a hit compound is identified, medicinal chemists synthesize a library of analogs to explore the SAR and optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The table below presents hypothetical data for a lead optimization campaign targeting a fictional kinase.

| Compound ID | R¹ (at N1) | R² (at C4-amide) | Kinase IC₅₀ (nM) | hERG IC₅₀ (µM) | Microsomal Stability (% remaining @ 30 min) |

| Lead-001 | H | -OCH₃ (Ester) | 1250 | >50 | 45 |

| OPT-001 | Cyclopropyl | -OCH₃ (Ester) | 850 | >50 | 62 |

| OPT-002 | Benzyl | -OCH₃ (Ester) | 400 | 15.2 | 21 |

| OPT-003 | Cyclopropyl | -NH(thiazole) | 55 | >50 | 78 |

| OPT-004 | Cyclopropyl | -NH(pyridine) | 98 | 41.5 | 81 |

Analysis of Hypothetical Data:

-

N1-Substitution: Small alkyl groups like cyclopropyl (OPT-001) are tolerated better than bulky, metabolically labile groups like benzyl (OPT-002), which also introduced hERG liability.

-

C4-Amide Modification: Converting the ester to an amide (OPT-003) dramatically increased potency, likely by forming a key hydrogen bond in the kinase hinge region. The choice of the amide R-group (thiazole vs. pyridine) was crucial for maintaining potency and selectivity.

-

Optimized Candidate: Compound OPT-003 emerges as a promising lead, demonstrating high potency, excellent separation from hERG liability, and improved metabolic stability.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its pre-installed gem-disubstituted pattern at the C4 position offers a robust starting point for creating molecules with controlled three-dimensional architecture. The straightforward and versatile chemistry of its functional groups allows for the rapid generation of diverse chemical libraries. As demonstrated through its application in CNS, oncology, and infectious disease research, this scaffold provides a reliable and effective pathway for developing novel therapeutic agents with improved potency, selectivity, and drug-like properties.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Page loading... [guidechem.com]

- 6. 4-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 22104579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Buy Methyl 4-methylpiperidine-1-carboxylate (EVT-8923797) [evitachem.com]

Methyl 4-methylpiperidine-4-carboxylate: A Versatile Building Block for Advanced Pharmaceutical Synthesis

Introduction: The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry